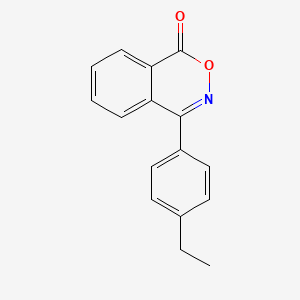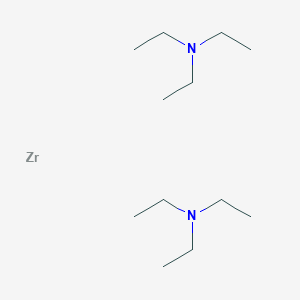
N,N-diethylethanamine;zirconium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethylethanamine;zirconium: is a compound that combines the properties of an organic amine, N,N-diethylethanamine, with zirconium, a transition metal. N,N-diethylethanamine is a tertiary amine, characterized by the presence of two ethyl groups attached to the nitrogen atom. Zirconium, on the other hand, is known for its high resistance to corrosion and its applications in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine typically involves the alkylation of ammonia or primary amines with ethyl halides. For instance, diethylamine can be synthesized by reacting ammonia with ethyl chloride under controlled conditions. The reaction is as follows:
NH3+2C2H5Cl→N,N-diethylethanamine+2HCl
For the preparation of zirconium compounds, zirconium alkoxides are often used as precursors. These can be hydrolyzed to form zirconium oxides or other zirconium-based materials. The sol-gel process is a common method for synthesizing zirconium compounds, where zirconium alkoxide is hydrolyzed in the presence of water and an alcohol.
Industrial Production Methods
Industrial production of zirconium compounds often involves the extraction of zirconium from zircon (ZrSiO4) ore. The ore is processed through a series of steps including crushing, grinding, and chemical treatment to produce zirconium oxide or zirconium metal. The sol-gel method is also employed on an industrial scale to produce high-purity zirconium compounds.
化学反应分析
Types of Reactions
N,N-diethylethanamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Reduction: It can be reduced to form ethylamine.
Substitution: It can participate in nucleophilic substitution reactions.
Zirconium compounds, on the other hand, are known for their stability and resistance to corrosion. They can undergo reactions such as:
Hydrolysis: Zirconium alkoxides can be hydrolyzed to form zirconium oxides.
Complexation: Zirconium can form complexes with various ligands, enhancing its applications in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like ethyl chloride (C2H5Cl) are commonly used.
Major Products
Oxidation: N,N-diethylacetamide.
Reduction: Ethylamine.
Substitution: Various substituted amines depending on the halide used.
科学研究应用
Chemistry
N,N-diethylethanamine is used as a base in organic synthesis, particularly in the formation of amides and esters. Zirconium compounds are widely used as catalysts in organic reactions, including hydrogenation and polymerization.
Biology and Medicine
Zirconium-based materials are used in medical implants due to their biocompatibility and resistance to corrosion. N,N-diethylethanamine derivatives are explored for their potential pharmacological activities.
Industry
Zirconium compounds are used in the production of ceramics, refractories, and pigments. N,N-diethylethanamine is used in the manufacture of rubber and plastics.
作用机制
The mechanism of action of N,N-diethylethanamine involves its ability to act as a nucleophile, participating in various substitution and addition reactions. Zirconium compounds, particularly zirconium oxides, act as catalysts by providing active sites for chemical reactions, facilitating the conversion of reactants to products.
相似化合物的比较
Similar Compounds
N,N-dimethylethanamine: Similar in structure but with methyl groups instead of ethyl groups.
N-ethylethanamine: A secondary amine with one ethyl group.
Triethylamine: A tertiary amine with three ethyl groups.
Uniqueness
N,N-diethylethanamine is unique due to its specific structure, which provides distinct reactivity and properties compared to other amines. Zirconium compounds are unique in their high resistance to corrosion and their ability to form stable complexes, making them valuable in various industrial applications.
属性
CAS 编号 |
116693-82-4 |
|---|---|
分子式 |
C12H30N2Zr |
分子量 |
293.60 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;zirconium |
InChI |
InChI=1S/2C6H15N.Zr/c2*1-4-7(5-2)6-3;/h2*4-6H2,1-3H3; |
InChI 键 |
PDGRDCAOJJXRGO-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC.CCN(CC)CC.[Zr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


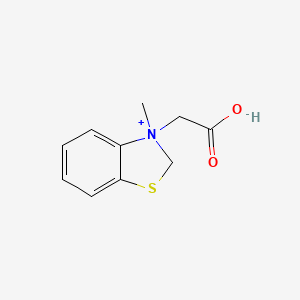

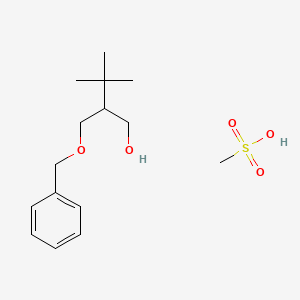

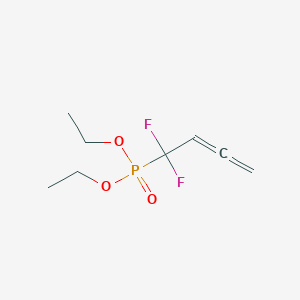
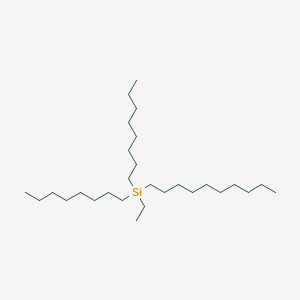
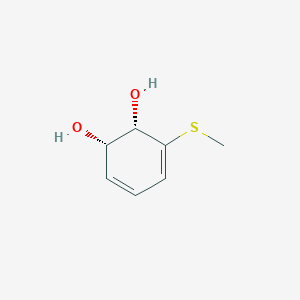
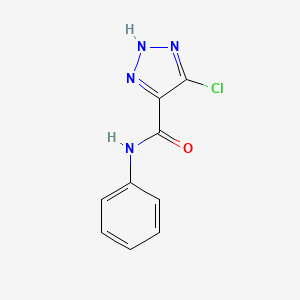
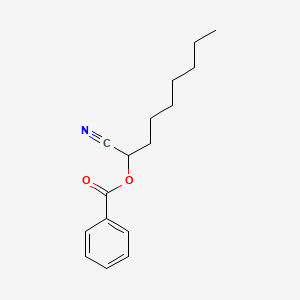

methanone](/img/structure/B14290381.png)
![[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol](/img/structure/B14290388.png)

